N-(2-aminoethyl)-2-phenylacetamide hydrochloride
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Overview
Description
N-(2-aminoethyl)-2-phenylacetamide hydrochloride is a chemical compound with a molecular formula of C10H14ClNO. It is a white crystalline powder that is soluble in water and methanol. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-2-phenylacetamide hydrochloride typically involves the reaction of 2-phenylacetic acid with ethylenediamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride to form the intermediate N-(2-aminoethyl)-2-phenylacetamide. This intermediate is then treated with hydrochloric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2-phenylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Produces amides or carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted amides or other derivatives.
Scientific Research Applications
N-(2-aminoethyl)-2-phenylacetamide hydrochloride is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-aminoethyl)-2-phenylacetamide hydrochloride can be compared with other similar compounds such as:
N-(2-aminoethyl)acetamide: Similar structure but lacks the phenyl group, resulting in different chemical properties and applications.
2-phenylacetamide: Lacks the aminoethyl group, leading to different reactivity and uses.
N-(2-aminoethyl)benzamide: Contains a benzamide group instead of a phenylacetamide group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-2-phenylacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-6-7-12-10(13)8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNOTKBTVZPDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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